molecular formula C12H13ClFNO3 B6635571 2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid

2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid

Katalognummer B6635571
Molekulargewicht: 273.69 g/mol
InChI-Schlüssel: SRAIDDPEFUQXCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid, also known as CGP 7930, is a selective antagonist of the GABA(B) receptor. The GABA(B) receptor is a type of G protein-coupled receptor that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). The receptor plays a critical role in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. CGP 7930 has been widely used in scientific research to study the function of the GABA(B) receptor and its potential therapeutic applications.

Wirkmechanismus

2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 acts as a selective antagonist of the GABA(B) receptor, which means that it blocks the binding of GABA to the receptor and prevents its activation. The GABA(B) receptor is a heterodimeric receptor that consists of two subunits, GABA(B)R1 and GABA(B)R2. This compound 7930 binds to the extracellular domain of the GABA(B)R1 subunit, which is responsible for the binding of GABA.
Biochemical and Physiological Effects
This compound 7930 has several biochemical and physiological effects, including:
1. Blockade of GABA-mediated inhibition: this compound 7930 blocks the inhibitory effects of GABA on neurotransmitter release, resulting in increased synaptic transmission.
2. Blockade of LTD: this compound 7930 blocks the LTD of synaptic transmission, resulting in increased synaptic plasticity.
3. Modulation of seizure activity: this compound 7930 can modulate seizure activity by blocking the anticonvulsant effects of GABA.

Vorteile Und Einschränkungen Für Laborexperimente

2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 has several advantages and limitations for lab experiments, including:
Advantages:
1. Selective antagonist: this compound 7930 is a selective antagonist of the GABA(B) receptor, which means that it can be used to study the function of the receptor without affecting other receptors.
2. Well-characterized: this compound 7930 has been extensively studied and is well-characterized, which makes it a reliable tool for scientific research.
Limitations:
1. Limited solubility: this compound 7930 has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
2. Short half-life: this compound 7930 has a short half-life, which means that it may need to be administered frequently in some experiments.

Zukünftige Richtungen

There are several potential future directions for research on 2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930, including:
1. Therapeutic applications: this compound 7930 has shown promise as a potential therapeutic agent for the treatment of seizure disorders and other neurological conditions. Further research is needed to explore its potential therapeutic applications.
2. Development of new GABA(B) receptor antagonists: this compound 7930 is one of several GABA(B) receptor antagonists that have been developed. Further research is needed to develop new and more effective antagonists.
3. Mechanistic studies: Further research is needed to elucidate the precise mechanisms by which this compound 7930 and other GABA(B) receptor antagonists modulate neurotransmitter release, synaptic plasticity, and seizure activity.

Synthesemethoden

The synthesis of 2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 involves several steps, including the preparation of the starting materials and the coupling of the benzoyl and amino groups. The most commonly used method for the synthesis of this compound 7930 is the solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a solid support, followed by the cleavage of the peptide from the support and purification by high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 has been used extensively in scientific research to study the function of the GABA(B) receptor and its potential therapeutic applications. Some of the key research areas include:
1. Neurotransmitter release: this compound 7930 has been used to study the role of the GABA(B) receptor in the regulation of neurotransmitter release. Studies have shown that this compound 7930 can block the inhibitory effects of GABA on neurotransmitter release, suggesting that the receptor plays a critical role in the modulation of synaptic transmission.
2. Synaptic plasticity: this compound 7930 has also been used to study the role of the GABA(B) receptor in synaptic plasticity, which refers to the ability of synapses to change their strength in response to activity. Studies have shown that this compound 7930 can block the long-term depression (LTD) of synaptic transmission, suggesting that the receptor plays a critical role in the regulation of synaptic plasticity.
3. Seizure disorders: this compound 7930 has been investigated as a potential therapeutic agent for the treatment of seizure disorders, such as epilepsy. Studies have shown that this compound 7930 can block the anticonvulsant effects of GABA, suggesting that the receptor plays a critical role in the regulation of seizure activity.

Eigenschaften

IUPAC Name

2-[(4-chloro-3-fluorobenzoyl)-methylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO3/c1-3-10(12(17)18)15(2)11(16)7-4-5-8(13)9(14)6-7/h4-6,10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAIDDPEFUQXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C)C(=O)C1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.